The Journey of 3-n-Butylphthalide Through the Human Body: A Deep Dive into its Pharmacokinetics and Metabolism
The Journey of 3-n-Butylphthalide Through the Human Body: A Deep Dive into its Pharmacokinetics and Metabolism
For Immediate Release
Shanghai, China – December 19, 2025 – 3-n-butylphthalide (NBP), a compound initially isolated from the seeds of Apium graveolens (celery), has garnered significant attention for its neuroprotective effects and is clinically used for the treatment of ischemic stroke.[1][2] A thorough understanding of its pharmacokinetic profile and metabolic fate is paramount for optimizing its therapeutic use and ensuring patient safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of NBP in humans, targeted at researchers, scientists, and drug development professionals.
Pharmacokinetic Profile: Rapid Absorption and Extensive Metabolism
Following oral administration, NBP is rapidly absorbed, with peak plasma concentrations (Tmax) typically reached within 1 to 1.25 hours.[1][3] However, the parent compound undergoes extensive metabolism, leading to a profile where the concentrations of its metabolites are significantly higher than that of NBP itself.[4][5]
Single and Multiple Dose Pharmacokinetics
Studies in healthy Chinese volunteers have elucidated the pharmacokinetic parameters of NBP after single and multiple oral doses. In a single-dose study with l-NBP tablets, the mean elimination half-life (t1/2) was approximately 13.76 hours.[3][6] Both the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increased with escalating doses, although dose proportionality was not consistently observed across all tested ranges.[3][7]
In multiple-dose regimens, a steady state was generally achieved within three days, with some evidence of slight accumulation.[3][6] For instance, after twice-daily dosing of 160 mg l-NBP for 7 days, the half-life was longer (22.73 ± 8.61 h) compared to a single dose (12.35 ± 5.91 h).[3]
Table 1: Single-Dose Pharmacokinetic Parameters of l-3-n-butylphthalide in Healthy Chinese Volunteers
| Dose (mg) | Cmax (μg/L) | AUC0-t (h·μg/L) | AUC0-∞ (h·μg/L) | t1/2 (h) | tmax (h) |
| 80 | - | - | - | - | ~1 |
| 160 | 241 | 569.5 | 594.5 | 12.35 ± 5.91 | ~1 |
| 320 | - | - | - | - | ~1 |
| 480 | 1008 | 2711.9 | 2827.4 | - | ~1 |
| Data compiled from a study on l-NBP tablets.[3] |
Table 2: Multiple-Dose Pharmacokinetic Parameters of l-3-n-butylphthalide (160 mg twice daily for 7 days)
| Parameter | Value |
| AUC0-t (h·μg/L) | 1022.4 ± 337.7 |
| t1/2 (h) | 22.73 ± 8.61 |
| Accumulation Ratio (RAUC) | 1.45 |
| Data reflects steady-state conditions.[3][6] |
Distribution: Wide Dissemination
As a fat-soluble molecule, NBP can readily cross the blood-brain barrier, a critical feature for its neurological applications.[1] Its primary target organs include the brain and adipose tissue.[1] Animal studies in rats have shown that NBP-related compounds are widely distributed throughout the body, with high concentrations found in the stomach, small intestine, fat, bladder, kidney, and liver.[2] The blood-to-plasma radioactivity concentration ratio in rats was found to be 0.63, suggesting that the drug-related substances do not preferentially partition into blood cells.[2]
Metabolism: A Complex Network of Biotransformation
NBP undergoes extensive biotransformation in the human body, with as many as 23 metabolites identified in plasma and urine.[4][5] The principal metabolic pathways involve hydroxylation of the n-butyl side chain, particularly at the 3-, ω-1 (10-), and ω (11-) positions, followed by further oxidation and conjugation.[4][8]
The major circulating metabolites in human plasma are 10-keto-NBP (M2), 3-hydroxy-NBP (M3-1), 10-hydroxy-NBP (M3-2), and NBP-11-oic acid (M5-2).[4][9] Notably, the systemic exposure (AUC values) of these metabolites is significantly higher than that of the parent NBP, with the AUC for 10-hydroxy-NBP being over 10-fold greater.[4]
Table 3: Pharmacokinetic Parameters of NBP and its Major Metabolites after a Single 200 mg Oral Dose
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) |
| NBP | 163 ± 104 | 1.2 ± 0.4 | 363 ± 142 | 3.9 ± 1.5 |
| M2 (10-keto-NBP) | 101 ± 25 | 2.1 ± 1.0 | 587 ± 150 | 5.8 ± 1.4 |
| M3-1 (3-hydroxy-NBP) | 256 ± 86 | 1.4 ± 0.5 | 1050 ± 260 | 4.8 ± 0.7 |
| M3-2 (10-hydroxy-NBP) | 681 ± 136 | 1.9 ± 0.8 | 3730 ± 1010 | 9.0 ± 2.0 |
| M5-2 (NBP-11-oic acid) | 496 ± 173 | 1.5 ± 0.5 | 1480 ± 350 | 4.0 ± 0.6 |
| Data presented as mean ± S.D. from a study in four healthy Chinese volunteers.[10] |
The Enzymatic Machinery Behind NBP Metabolism
The biotransformation of NBP is orchestrated by a concert of enzymes, primarily from the cytochrome P450 (CYP) superfamily, along with alcohol and aldehyde dehydrogenases.[4][8] In vitro studies have identified CYP3A4, CYP2E1, and CYP1A2 as the key players in the initial hydroxylation steps to form 3-hydroxy-NBP, 10-hydroxy-NBP, and 11-hydroxy-NBP.[4]
Subsequent oxidation of the hydroxylated metabolites is catalyzed by CYPs, alcohol dehydrogenase, and aldehyde dehydrogenase to generate keto and carboxylic acid derivatives.[4][11] For instance, 10-hydroxy-NBP can be oxidized to 10-keto-NBP, and 11-hydroxy-NBP is further oxidized to NBP-11-oic acid.[4] The formation of NBP-11-oic acid appears to be a more rapid process than the formation of 10-keto-NBP.[4][11]
Phase II metabolic reactions, including glucuronidation and sulfation, also play a significant role.[5][11] The major excretory products in urine are NBP-11-oic acid and the glucuronide conjugates of this acid and the mono-hydroxylated metabolites.[4]
Excretion: Primarily Through the Kidneys
The elimination of NBP and its metabolites from the body occurs predominantly through urinary excretion.[4][5] Approximately 81.6% to 82% of an administered oral dose is recovered in the urine.[4][5] The major components found in urine are NBP-11-oic acid (M5-2) and the glucuronide conjugates of M5-2 and the mono-hydroxylated metabolites.[4] Animal studies in rats have shown that after 168 hours, about 85.12% of the radioactivity from a radiolabeled dose was recovered in the urine and 14.73% in the feces.[2]
Experimental Protocols: A Glimpse into the Methodologies
The characterization of NBP's pharmacokinetics and metabolism has been made possible through sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Human Pharmacokinetic Study Protocol
A representative clinical study investigating the metabolism and pharmacokinetics of NBP involved the oral administration of a single 200 mg dose to healthy male volunteers.[5] Blood and urine samples were collected at various time points and stored at -20°C until analysis.[5]
Sample Preparation and Analysis
Plasma samples were typically prepared using protein precipitation with methanol (B129727) or liquid-liquid extraction with methyl tert-butyl ether.[12][13] For the simultaneous quantification of NBP and its major metabolites, a gradient elution with a mobile phase consisting of methanol, acetonitrile, and 5 mM ammonium (B1175870) acetate (B1210297) was employed.[12]
A triple-quadrupole mass spectrometer with an electrospray ionization source was used for detection.[5] To enhance sensitivity and enable the simultaneous analysis of compounds with different physicochemical properties, the instrument was operated in both positive and negative ionization modes with a timed switch.[12] For instance, M3-1 and M5-2 were monitored in negative mode, while NBP, M2, and M3-2 were monitored in positive mode.[12] Deuterated internal standards were synthesized and used to correct for matrix effects and improve the accuracy of quantification.[12]
The lower limit of quantification for NBP and its metabolites in human plasma was typically around 3.00 to 5.00 ng/mL.[12][13]
Conclusion
3-n-butylphthalide is characterized by rapid oral absorption followed by extensive and complex metabolism in humans. The biotransformation is primarily driven by CYP450 enzymes and dehydrogenases, leading to a variety of hydroxylated, oxidized, and conjugated metabolites. The systemic exposure to the major metabolites far exceeds that of the parent compound. The majority of the administered dose is excreted in the urine as metabolites. A thorough understanding of these pharmacokinetic and metabolic pathways is crucial for the continued development and clinical application of NBP in treating neurological diseases.
References
- 1. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, distribution, metabolism, and excretion of [14C]NBP (3-n-butylphthalide) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Microbial Metabolites of 3-n-butylphthalide as Monoamine Oxidase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantioselective determination of 3-n-butylphthalide (NBP) in human plasma by liquid chromatography on a teicoplanin-based chiral column coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
